(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is a chemical compound known for its role as a GABA B receptor agonist. This compound is a derivative of gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system. It is closely related to other GABA analogues such as baclofen and phenibut .
Preparation Methods
The synthesis of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 4-fluoro-β-phenylethylamine, which undergoes further reactions to yield the final product. Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Chemical Reactions Analysis
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the phenyl ring. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions.
Scientific Research Applications
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on GABA B receptors to understand its potential therapeutic uses.
Medicine: Although not marketed, it is investigated for its potential use in treating neurological disorders.
Mechanism of Action
The compound exerts its effects by acting as an agonist at GABA B receptors. This interaction leads to the inhibition of neurotransmitter release, resulting in sedative and anxiolytic effects. The molecular targets involved include the GABA B receptor subunits, which modulate the activity of downstream signaling pathways .
Comparison with Similar Compounds
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is similar to other GABA analogues such as:
Baclofen: A GABA B receptor agonist used to treat spasticity.
Phenibut: Another GABA B receptor agonist with anxiolytic and nootropic effects.
Tolibut: A GABA analogue with similar pharmacological properties. What sets this compound apart is its specific fluorine substitution, which can influence its binding affinity and potency at GABA B receptors.
Properties
IUPAC Name |
(3S)-3-amino-4-(4-fluorophenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJJUEQWIMCTAA-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375835 |
Source
|
Record name | (3S)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270596-53-7 |
Source
|
Record name | (3S)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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